

The Vigilins: A Comprehensive Technical Guide to Protein-Protein Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *vigilin*

Cat. No.: B1175920

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigilin, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a highly conserved, multifaceted RNA-binding protein (RBP) characterized by its remarkable 14 to 15 K homology (KH) domains.[1][2][3] This unique structure underpins its diverse cellular functions, which span from the regulation of gene expression and genome stability to involvement in cancer progression and cardiovascular disease.[1][4] **Vigilin**'s functional repertoire is largely dictated by its dynamic interactions with a host of other proteins. This technical guide provides an in-depth exploration of the known protein-protein interactions of **vigilin**, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated cellular pathways.

Cellular Localization and Function

Vigilin is not confined to a single cellular compartment; it is found in the nucleus, the cytoplasm, and at the cytoplasmic face of the endoplasmic reticulum.[2][5] This widespread distribution is a testament to its diverse roles. In the nucleus, **vigilin** is implicated in heterochromatin formation, chromosome segregation, and DNA repair.[1][4] In the cytoplasm, it is associated with the regulation of mRNA stability, transport, and translation.[1][4]

Known Protein-Protein Interactions of Vigilin

Vigilin's interactions are central to its function. It engages with a wide array of proteins, including components of the DNA repair machinery, the translation apparatus, and factors involved in gene regulation.

Interactions in DNA Repair and Genome Stability

Vigilin plays a crucial role in maintaining genome stability by interacting with key proteins in the DNA double-strand break repair pathway.

- BRCA1 and RAD51: **Vigilin** directly interacts with the DNA repair proteins BRCA1 (BRCA1 gene 1) and RAD51 (DNA repair protein RAD51 homolog 1).[4] The loss of **vigilin** has been shown to impair the recruitment of both BRCA1 and RAD51 to the sites of DNA damage, leading to defective DNA repair.[4]
- 53BP1: **Vigilin** depletion leads to persistent levels of γ-H2AX and 53BP1 (p53-binding protein 1) foci, which are markers of DNA damage, further indicating a role in efficient DNA repair.[4]
- DNA-PK: There is an RNA-dependent association of DNA-dependent protein kinase (DNA-PK) with a complex involving **vigilin**, which leads to the phosphorylation of histone H2A-X, a critical event in the DNA damage response.[4]

Interactions in Translation and RNA Metabolism

A significant portion of **vigilin**'s function is tied to its role in post-transcriptional gene regulation, where it interacts with the translation machinery and other RNA-binding proteins.

- Ribosomes and Ribosome-Associated Proteins: **Vigilin** co-localizes with 80S ribosomes and binds to the ribosomal complex, primarily through its C-terminal domain.[5] Affinity purification experiments have identified associations with translation elongation factors.[2] The yeast homolog of **vigilin**, Scp160p, binds to the small ribosomal subunit via the RACK1 homolog Asc1, an interaction that has been confirmed between human **vigilin** and RACK1. [2]
- HuR: **Vigilin** competes with the RNA-binding protein HuR for binding to the 3' untranslated region (UTR) of c-fms mRNA.[4] This competition influences the stability and translation of the c-fms transcript, which is implicated in breast cancer invasion.[4]

- RRBP1: In the context of viral infection, **vigilin** co-precipitates with the ribosome-binding protein RRBP1 at the endoplasmic reticulum.[\[2\]](#) This interaction is dependent on the presence of viral RNA.[\[2\]](#)

Interactions in Gene Regulation

Vigilin also participates in the regulation of gene expression through interactions with transcription factors and other regulatory proteins.

- CTCF: **Vigilin** has been shown to interact with the CCCTC-binding factor (CTCF) and is involved in the regulation of the imprinted genes Igf2 (insulin-like growth factor 2) and H19.[\[4\]](#)

Quantitative Data on Vigilin Interactions

While a multitude of **vigilin**'s interacting partners have been identified, quantitative data such as binding affinities remain largely uncharacterized in the public domain. High-throughput screening methods have been employed to identify interactors, but specific dissociation constants (Kd) are not widely reported. The BioGRID database lists numerous interactors for **vigilin** (also cataloged under its gene name, HDLBP), however, these are largely qualitative identifications from high-throughput studies.[\[6\]](#)

Table 1: Summary of High-Throughput Interaction Data for Human **Vigilin** (HDLBP)

Interactor	Method of Detection	Confidence Score
CKAP2L	Affinity Chromatography	Low [7]
Numerous others	Various high-throughput methods	Varies

Note: This table represents a summary of available data types. For a comprehensive and up-to-date list of interactors, refer to dedicated interaction databases such as BioGRID and IntAct.

Experimental Protocols

The identification and characterization of **vigilin**'s protein-protein interactions have been achieved through a variety of established molecular biology techniques.

Co-Immunoprecipitation (Co-IP)

This is a widely used antibody-based technique to enrich a specific protein and its binding partners from a cell lysate.

Protocol Outline:

- Cell Lysis: Cells expressing the protein of interest (e.g., FLAG-tagged **vigilin**) are lysed in a non-denaturing buffer to maintain protein complexes.
- Immunoprecipitation: The lysate is incubated with an antibody specific to the bait protein (e.g., anti-FLAG antibody).
- Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complex.
- Washing: The beads are washed several times to remove non-specific binders.
- Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.
- Analysis: The eluted proteins are separated by SDS-PAGE and identified by Western blotting using antibodies against the suspected interacting partners or by mass spectrometry for a broader, unbiased identification.

Proximity-Dependent Biotin Identification (BiOID)

BiOID is a powerful technique for identifying proteins in close proximity to a protein of interest within a living cell.

Protocol Outline:

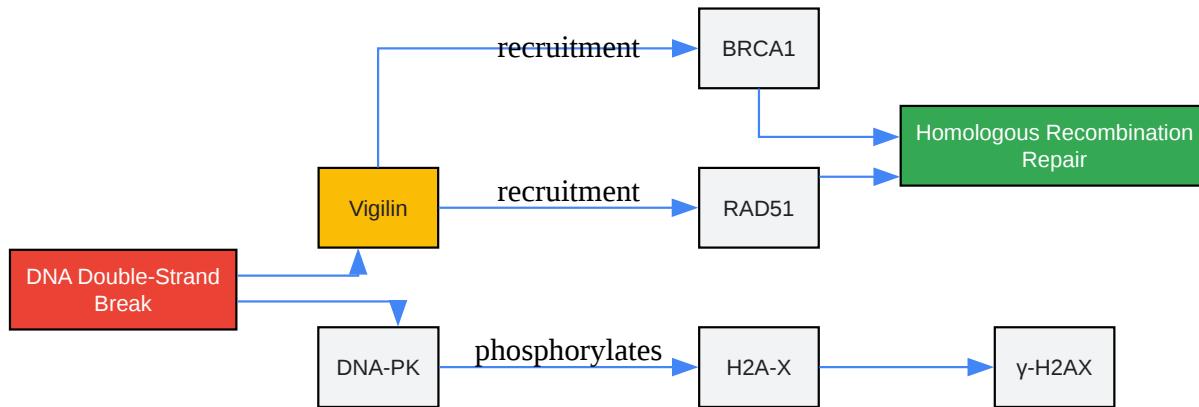
- Fusion Protein Expression: The protein of interest (**vigilin**) is fused to a promiscuous biotin ligase (BirA*).
- Biotin Supplementation: The cells are incubated with biotin.

- Biotinylation of Proximal Proteins: The BirA* enzyme biotinylates proteins that are in close proximity to the **vigilin**-BirA* fusion protein.
- Cell Lysis and Streptavidin Affinity Purification: Cells are lysed under denaturing conditions, and the biotinylated proteins are captured using streptavidin-coated beads.
- Elution and Analysis: The captured proteins are eluted and identified by mass spectrometry.

Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a technique used to identify the binding sites of RNA-binding proteins on their target RNAs and can also provide insights into protein-RNA-protein complexes.

Protocol Outline:

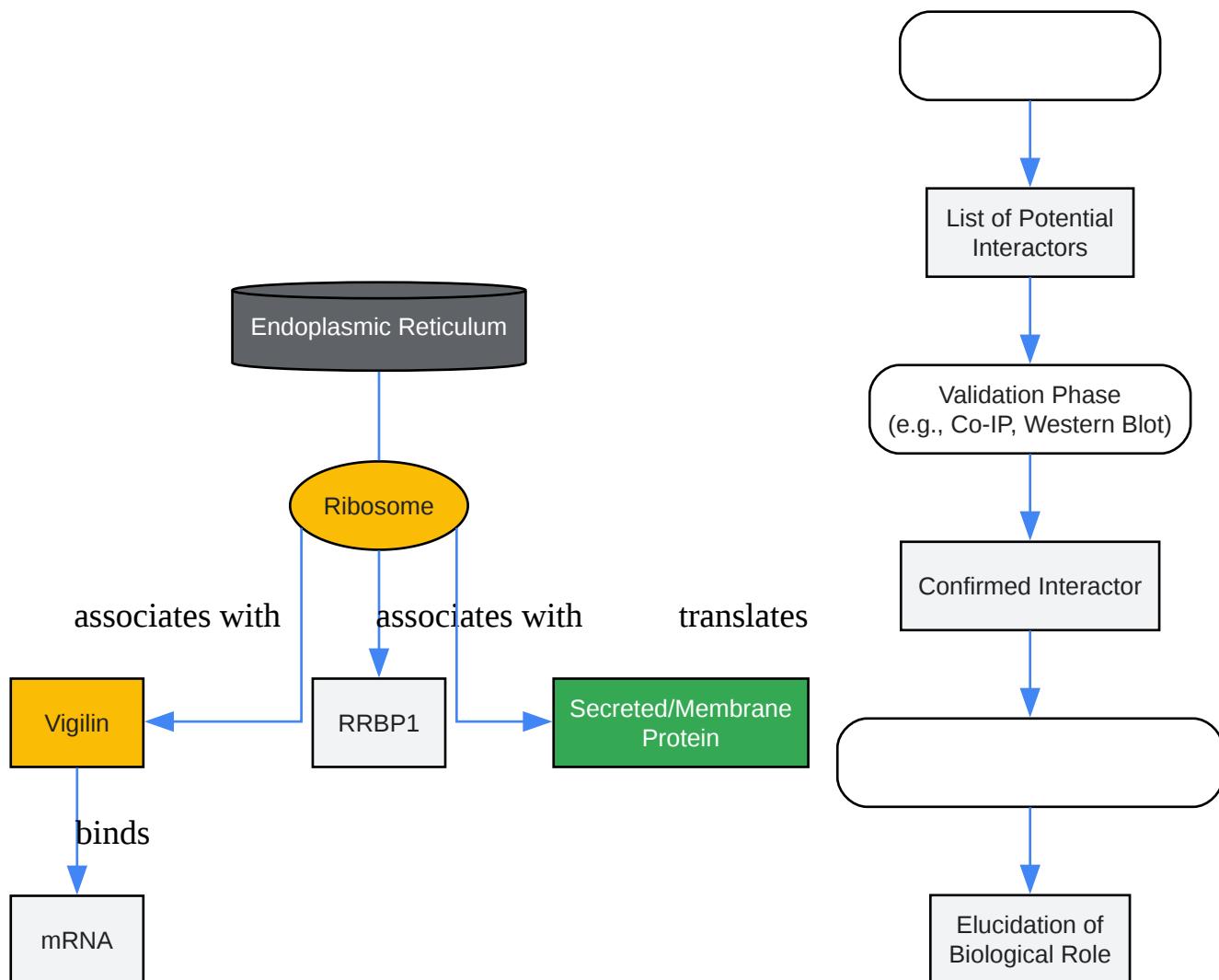

- Labeling: Cells are incubated with a photoactivatable ribonucleoside analog (e.g., 4-thiouridine), which is incorporated into newly transcribed RNA.
- UV Crosslinking: Cells are exposed to UV light at a specific wavelength (e.g., 365 nm) to induce crosslinking between the RNA and interacting proteins.
- Immunoprecipitation: The protein of interest (**vigilin**) along with its crosslinked RNA is immunoprecipitated.
- RNase Digestion: The protein-RNA complexes are treated with RNase to trim the RNA.
- Protein Digestion and RNA Sequencing: The protein is digested, and the remaining RNA fragments are sequenced to identify the binding sites. Co-purifying proteins can also be identified by mass spectrometry.

Signaling Pathways and Logical Relationships

The diverse interactions of **vigilin** place it at the crossroads of several critical cellular pathways.

DNA Damage Response Pathway

Vigilin's interactions with BRCA1, RAD51, and its role in the DNA-PK-mediated phosphorylation of H2A-X highlight its integration into the DNA damage response network.



[Click to download full resolution via product page](#)

Vigilin's role in the DNA damage response.

Regulation of Translation at the ER

Vigilin's association with ribosomes and RRB1 at the endoplasmic reticulum suggests a role in the translation of secreted and membrane proteins.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A jack of all trades: the RNA-binding protein vigilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]

- 3. Vigilin: the RNA-Binding Protein that Could... - Advanced Science News [advancedsciencenews.com]
- 4. Multifaceted functions of RNA-binding protein vigilin in gene silencing, genome stability, and autism-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDLBP - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. HitPredict - High confidence protein-protein interactions [hitpredict.org]
- To cite this document: BenchChem. [The Vigilins: A Comprehensive Technical Guide to Protein-Protein Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1175920#known-protein-protein-interactions-with-vigilin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com